molecular formula C9H12BrN B1519759 4-Bromo-2,6-diethylpyridine CAS No. 877133-54-5

4-Bromo-2,6-diethylpyridine

Cat. No. B1519759
M. Wt: 214.1 g/mol
InChI Key: QAIRPCMWTLMPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-diethylpyridine is a chemical compound with the CAS Number: 877133-54-5 . It has a molecular weight of 214.1 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,6-diethylpyridine is represented by the linear formula C9H12BrN . The InChI code for this compound is 1S/C9H12BrN/c1-3-8-5-7 (10)6-9 (4-2)11-8/h5-6H,3-4H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2,6-diethylpyridine are not available, pyridine derivatives are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, and ligands in various chemical transformations .


Physical And Chemical Properties Analysis

4-Bromo-2,6-diethylpyridine is a liquid at room temperature . It has a boiling point of 243°C at 760 mmHg . The compound has a flash point of 100.8°C .

Scientific Research Applications

4-Bromo-2,6-diethylpyridine is a chemical compound with the molecular formula C9H12BrN . It has a molecular weight of 214.1 . This compound is often used in scientific research, particularly in the field of chemical synthesis .

One potential application of 4-Bromo-2,6-diethylpyridine is in the synthesis of bipyridine derivatives . Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

  • Synthesis of Novel Isoquinoline Derivatives

    • Application: 4-Bromo-2,6-diethylpyridine is used as a reagent in the synthesis of novel isoquinoline derivatives . Isoquinoline derivatives are of interest in pharmaceutical and biomedical research due to their potential therapeutic properties.
  • Organic Synthesis

    • Application: This compound is used in organic synthesis . Organic synthesis is the process of constructing organic compounds via chemical reactions.
  • Synthesis of Pyridine Derivatives

    • Application: 4-Bromo-2,6-diethylpyridine can be used in the synthesis of various pyridine derivatives . Pyridine derivatives are important in the field of medicinal chemistry due to their wide range of biological activities.
  • Development of Catalysts

    • Application: This compound can be used in the development of catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers for 4-Bromo-2,6-diethylpyridine were not explicitly mentioned in the available resources .

properties

IUPAC Name

4-bromo-2,6-diethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIRPCMWTLMPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670487
Record name 4-Bromo-2,6-diethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-diethylpyridine

CAS RN

877133-54-5
Record name 4-Bromo-2,6-diethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,6-diethylpyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-diethylpyridine
Reactant of Route 3
4-Bromo-2,6-diethylpyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,6-diethylpyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,6-diethylpyridine
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,6-diethylpyridine

Citations

For This Compound
6
Citations
MS Malamas, K Barnes, M Johnson, Y Hui… - Bioorganic & medicinal …, 2010 - Elsevier
The identification of highly selective small molecule di-substituted pyridinyl aminohydantoins as β-secretase inhibitors is reported. The more potent and selective analogs demonstrate …
Number of citations: 74 www.sciencedirect.com
RA Singer, JA Ragan, P Bowles… - … Process Research & …, 2014 - ACS Publications
This is the first in a series of three papers describing the identification and development of a commercial synthesis of filibuvir (1). This contribution describes development of an Evans …
Number of citations: 23 pubs.acs.org
L Kapelusznik, EL Heil, Z Temesgen… - Drugs of the …, 2012 - access.portico.org
Filibuvir. RNA-directed RNA polymerase (NS5B) inhibitor, Treatment of hepatitis C virus infection. 4-week phase IIa study of three doses of filibuvir given in combination with pegylated …
Number of citations: 1 access.portico.org
Z Peng, JA Ragan, R Colon-Cruz… - … Process Research & …, 2014 - ACS Publications
This paper describes an improved sequence for the conversion of an oxazolidinone (3) to a β-keto lactone (5). The primary drivers behind this change were the modest and variable …
Number of citations: 8 pubs.acs.org
S Karch, J Broichhagen, J Schneider… - Journal of Medicinal …, 2018 - ACS Publications
β-site APP-cleaving enzyme 1 (BACE1) is a major player in the pathogenesis of Alzheimer’s disease. Structural and functional fluorescence microscopy offers a powerful approach to …
Number of citations: 29 pubs.acs.org
S Johnson, M Drowns, J Tatlock, A Linton, J Gonzalez… - Synlett, 2010 - thieme-connect.com
This paper describes the optimization efforts to establish an enabling synthesis to provide multigram quantity of PF-00868554, an HCV polymerase inhibitor currently in phase II clinical …
Number of citations: 6 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.